2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide
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Overview
Description
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is an organic compound characterized by the presence of a bromo-substituted phenyl ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Thioether Formation: The brominated intermediate reacts with a thiol compound to form the sulfanyl linkage.
Amidation: The resulting thioether is then subjected to amidation with N-(cyanomethyl)-N-methylacetamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It may be utilized in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: Potential use in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromo-substituted phenyl ring and the sulfanyl group may facilitate binding to enzymes or receptors, modulating their activity. The nitrile group can also participate in interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
3-(Trifluoromethyl)benzylamine: Used in the preparation of substituted purines.
tert-Butylamine: An aliphatic primary amine with various industrial applications.
Uniqueness
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)sulfanyl-N-(cyanomethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-9-7-10(13)3-4-11(9)17-8-12(16)15(2)6-5-14/h3-4,7H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXBRWFKOGZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SCC(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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